

An In-depth Technical Guide on 4-Phthalimidobenzoic Acid Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B1331029

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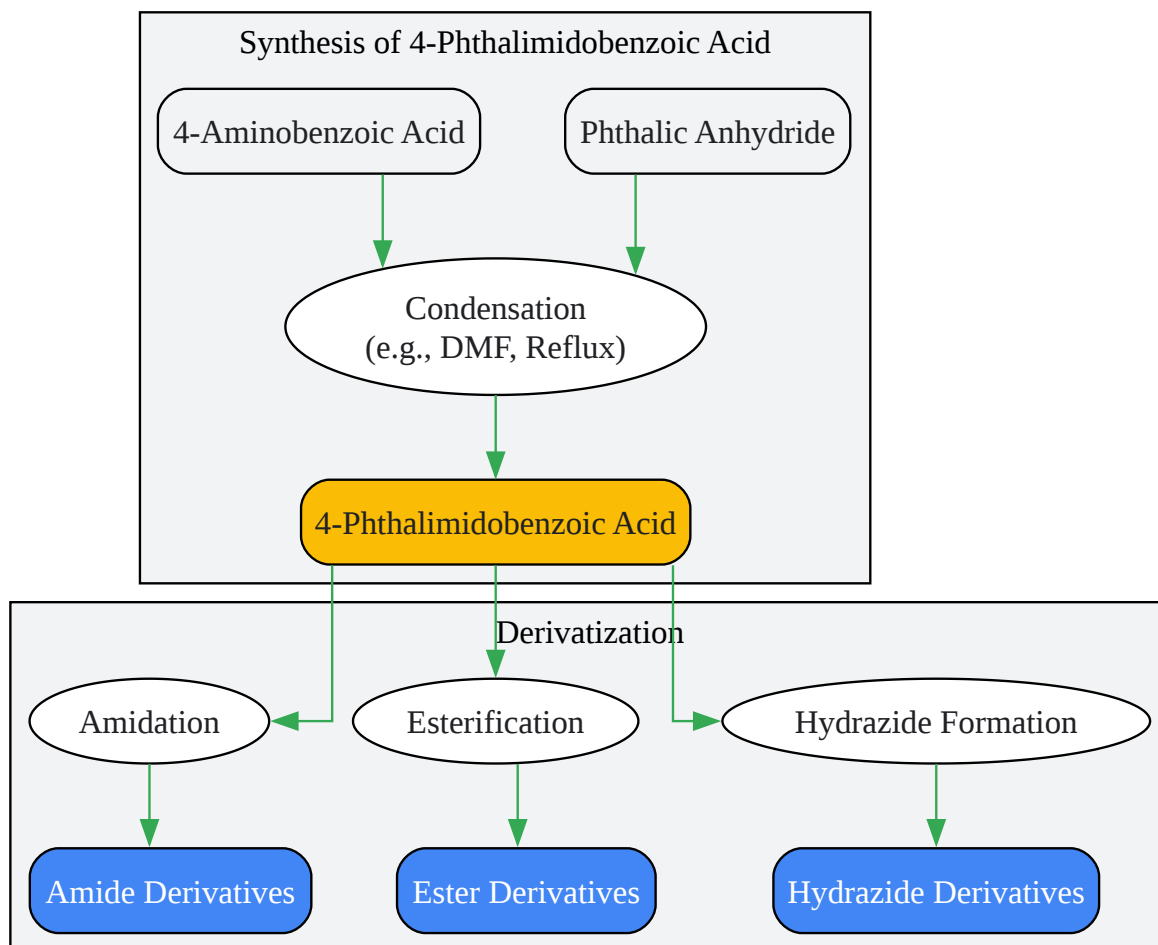
The 4-Phthalimidobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 4-Phthalimidobenzoic acid derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of 4-Phthalimidobenzoic Acid and its Derivatives

The core structure, 4-(1,3-dioxoisoindolin-2-yl)benzoic acid, is typically synthesized by the condensation of 4-aminobenzoic acid with phthalic anhydride. This reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF) or acetic acid under reflux conditions.

Derivatization of 4-Phthalimidobenzoic acid is primarily achieved through modifications of the carboxylic acid group, leading to the formation of esters, amides, and hydrazides. These derivatives have shown modulated biological activities and improved pharmacokinetic profiles.

General Synthesis Workflow



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Caption: General synthesis and derivatization of 4-Phthalimidobenzoic acid.

Biological Activities and Quantitative Data

Derivatives of 4-Phthalimidobenzoic acid have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data for their anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF- α) and phosphodiesterase-4 (PDE4).

Compound ID	Derivative Type	Assay	Target	IC50 / ED50	Reference
Ilh	Phthalimide analog	LPS-stimulated NO production in RAW264.7 cells	iNOS	8.7 μ g/mL	[1]
LASSBio 468	N-phenyl-phthalimide sulfonamide	LPS-induced neutrophil recruitment	TNF- α	ED50 = 2.5 mg/kg	[2]

Anticancer Activity

The anticancer potential of 4-Phthalimidobenzoic acid derivatives has been evaluated against various cancer cell lines, with some compounds showing promising cytotoxicity.

Compound ID	Derivative Type	Cell Line	IC50 (μM)	Reference
BNFA-D	Bicyclic N-fused aminoimidazole derivative of benzoic acid	MCF-7 (Breast Cancer)	-	[3]
Compound 7t	4-Substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine	MCF-7 (Breast Cancer)	7.45 ± 0.26	[6]
Compound 7b	4-Substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine	MCF-7 (Breast Cancer)	8.80 ± 0.08	[6]
Schiff Bases of 4-Aminobenzoic Acid	Schiff Base	HepG2 (Liver Cancer)	≥ 15.0	[7]

Experimental Protocols

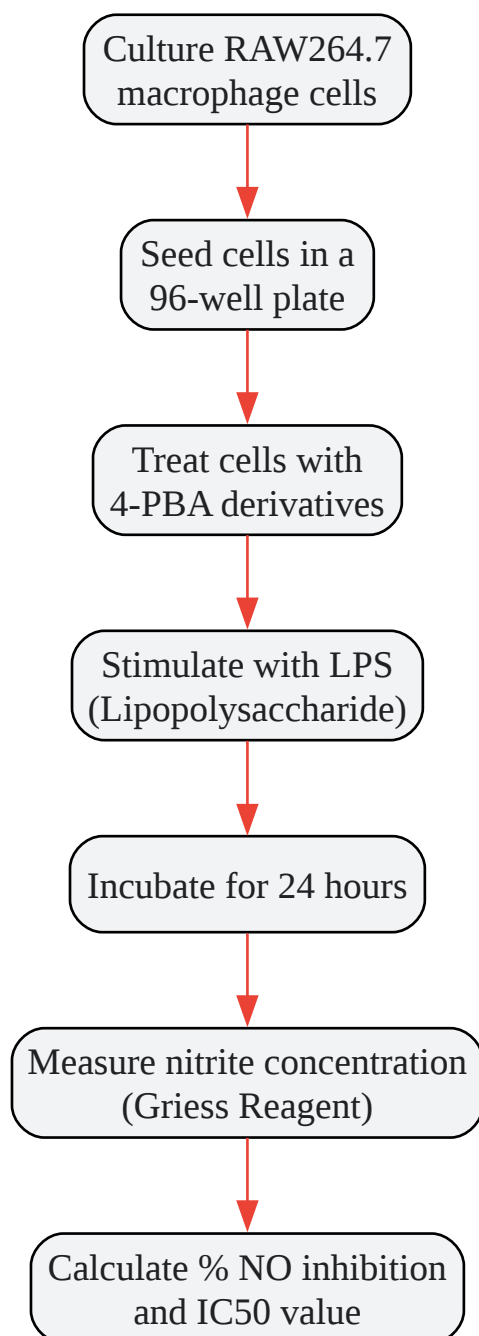
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols for the synthesis and biological evaluation of 4-Phthalimidobenzoic acid derivatives.

Synthesis of 4-(1,3-Dioxoisindolin-2-yl)benzoic acid

A mixture of 4-aminobenzoic acid and phthalic anhydride in a 1:1 molar ratio is refluxed in glacial acetic acid or DMF for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield the pure product.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

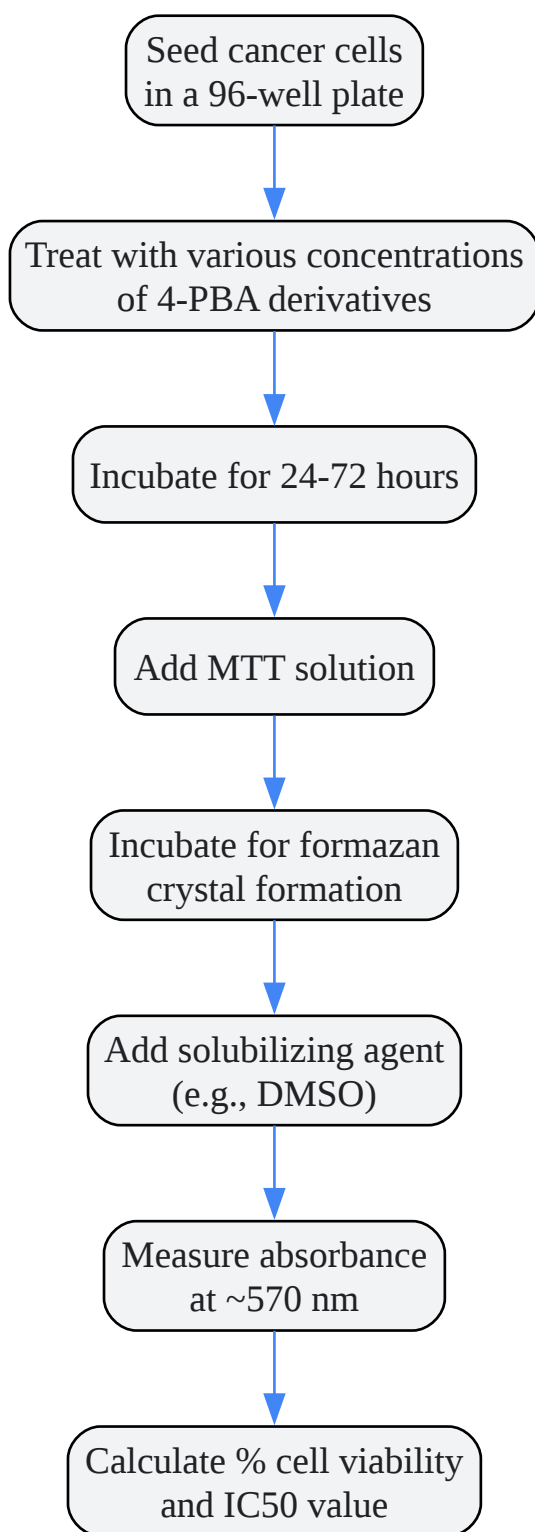


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Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.



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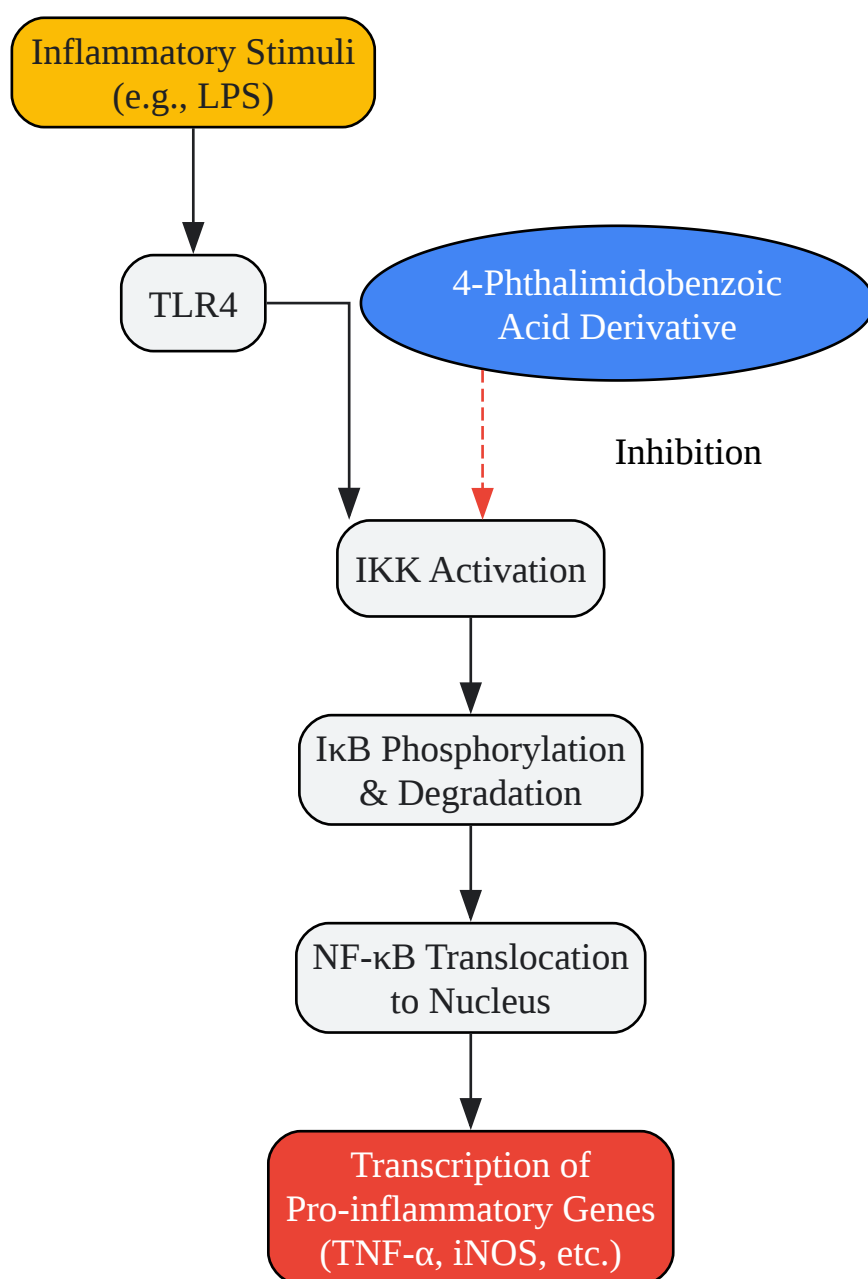
Caption: Workflow for the in vitro MTT assay for anticancer activity.

Signaling Pathways and Mechanism of Action

The biological effects of 4-Phthalimidobenzoic acid derivatives are mediated through the modulation of several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Mechanism

The anti-inflammatory effects are often linked to the downregulation of pro-inflammatory cytokines and enzymes. A key pathway is the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

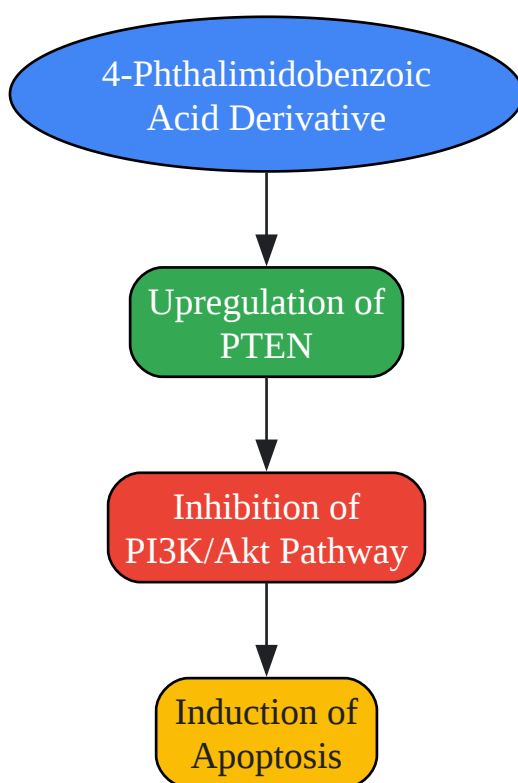


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Caption: Inhibition of the NF- κ B signaling pathway by 4-Phthalimidobenzoic acid derivatives.

Anticancer Mechanism

In the context of cancer, these derivatives can induce apoptosis (programmed cell death) through various mechanisms, including the upregulation of tumor suppressor genes like PTEN (Phosphatase and tensin homolog). Upregulation of PTEN can lead to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.



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Caption: Proposed mechanism of apoptosis induction by 4-Phthalimidobenzoic acid derivatives.

Conclusion

4-Phthalimidobenzoic acid and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of their synthesis allows for the generation of

diverse chemical libraries for screening. The demonstrated anti-inflammatory and anticancer activities, coupled with an increasing understanding of their mechanisms of action, position these compounds as valuable leads in drug discovery and development. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy will be crucial in translating the potential of these derivatives into clinical applications.

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